molecular formula C7H11NO2 B14184384 Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester CAS No. 923293-67-8

Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester

Cat. No.: B14184384
CAS No.: 923293-67-8
M. Wt: 141.17 g/mol
InChI Key: GBSORHXOWRXLKX-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester: is an organic compound with a unique structure that combines the properties of acetic acid and ethyl ester with an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester typically involves the reaction of acetic acid with ethyl ester in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research into its effects on cellular processes and its potential as a drug candidate is ongoing.

Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The imino group in the compound can form covalent bonds with active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, the ester group can undergo hydrolysis, releasing acetic acid and other products that can further interact with biological systems.

Comparison with Similar Compounds

    Allyl acetate: Similar in structure but lacks the imino group.

    Phenoxy acetamide derivatives: These compounds share some structural similarities but have different functional groups and properties.

Uniqueness: Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester is unique due to the presence of both the imino and ester groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

923293-67-8

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 2-prop-2-enyliminoacetate

InChI

InChI=1S/C7H11NO2/c1-3-5-8-6-7(9)10-4-2/h3,6H,1,4-5H2,2H3

InChI Key

GBSORHXOWRXLKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NCC=C

Origin of Product

United States

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